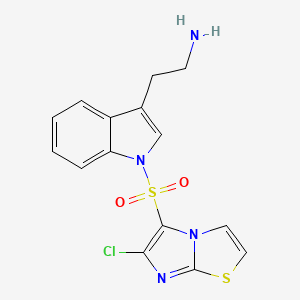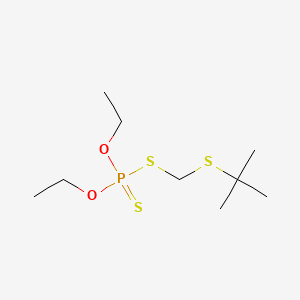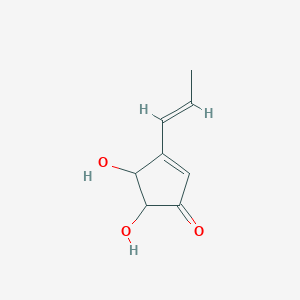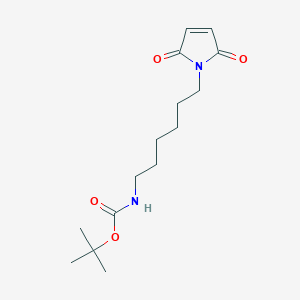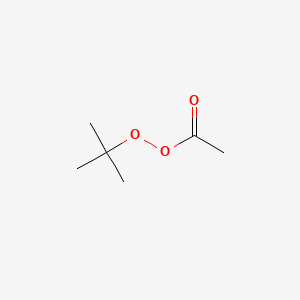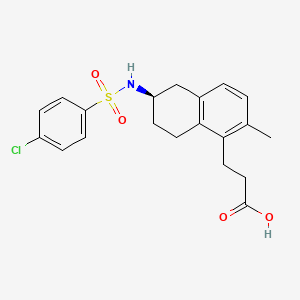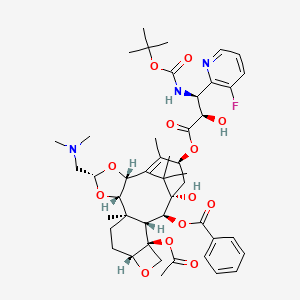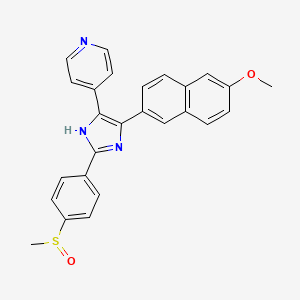
Inhibidor de la quinasa Tie2
Descripción general
Descripción
El Inhibidor de la quinasa Tie2 es un compuesto que se dirige específicamente al receptor tirosina quinasa Tie2, que juega un papel crucial en la angiogénesis, el proceso de formación de nuevos vasos sanguíneos. Este receptor se expresa principalmente en las células endoteliales y es activado por las angiopoyetinas. Inhibir la quinasa Tie2 puede interrumpir la angiogénesis, lo que lo convierte en un objetivo valioso en la terapia del cáncer y otras enfermedades que involucran el crecimiento anormal de vasos sanguíneos .
Aplicaciones Científicas De Investigación
Química
En química, los inhibidores de la quinasa Tie2 se utilizan como herramientas para estudiar los mecanismos de la angiogénesis y para desarrollar nuevos métodos sintéticos para los inhibidores de las quinasas. Sirven como compuestos modelo para comprender las relaciones estructura-actividad y para diseñar inhibidores más potentes y selectivos.
Biología
En la investigación biológica, estos inhibidores se utilizan para estudiar el papel de Tie2 en la función de las células endoteliales y la biología vascular. Ayudan a dilucidar las vías de señalización involucradas en la angiogénesis y la permeabilidad vascular.
Medicina
Médicamente, los inhibidores de la quinasa Tie2 se están investigando por su potencial para tratar cánceres, particularmente aquellos que están altamente vascularizados. También se están explorando para su uso en enfermedades como la retinopatía diabética y la degeneración macular relacionada con la edad, donde el crecimiento anormal de vasos sanguíneos es un problema .
Industria
En la industria farmacéutica, los inhibidores de la quinasa Tie2 forman parte de las tuberías de desarrollo de fármacos dirigidas a crear nuevas terapias para el cáncer y otras enfermedades relacionadas con la angiogénesis. También se utilizan en el desarrollo de herramientas de diagnóstico y biomarcadores para estas afecciones .
Análisis Bioquímico
Biochemical Properties
Tie2 kinase inhibitor plays a crucial role in biochemical reactions by selectively inhibiting the activity of the Tie2 receptor tyrosine kinase. This receptor is primarily expressed in endothelial cells and is involved in angiogenesis and vascular maintenance. The compound interacts with the ATP-binding site of the Tie2 receptor, thereby blocking its kinase activity with an IC50 value of 250 nM . This inhibition is highly selective, being 200-fold more potent for Tie2 compared to other kinases such as p38 . By inhibiting Tie2, the compound disrupts angiogenesis and tumor growth, making it a promising candidate for cancer therapy.
Cellular Effects
Tie2 kinase inhibitor exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits angiogenesis by blocking the Tie2 signaling pathway, which is essential for vascular remodeling and maintenance . This inhibition leads to reduced endothelial cell proliferation, migration, and survival. Additionally, the compound affects tumor cells by reducing their ability to recruit Tie2-expressing macrophages, which are crucial for tumor angiogenesis and metastasis . Consequently, Tie2 kinase inhibitor can impair tumor growth and metastasis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Tie2 kinase inhibitor involves its binding to the ATP-binding site of the Tie2 receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis and vascular maintenance . The inhibition of Tie2 signaling disrupts the angiopoietin-Tie2 axis, which is critical for endothelial cell function and tumor angiogenesis . By blocking this pathway, Tie2 kinase inhibitor effectively reduces angiogenesis, tumor growth, and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tie2 kinase inhibitor have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to Tie2 kinase inhibitor leads to sustained inhibition of endothelial cell proliferation and angiogenesis . In vivo studies have demonstrated that the compound can delay tumor growth and reduce metastasis over time .
Dosage Effects in Animal Models
The effects of Tie2 kinase inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal tissues. These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Tie2 kinase inhibitor is involved in several metabolic pathways, primarily related to its interaction with the Tie2 receptor. The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys . The inhibition of Tie2 signaling by the compound affects metabolic flux and metabolite levels in endothelial cells, leading to reduced angiogenesis and tumor growth . Additionally, the compound’s interaction with other enzymes and cofactors involved in angiogenesis further modulates its metabolic pathways .
Transport and Distribution
Within cells and tissues, Tie2 kinase inhibitor is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization in endothelial cells . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the Tie2 receptor . The distribution of the compound within tissues is influenced by its binding affinity to the Tie2 receptor and other cellular components .
Subcellular Localization
Tie2 kinase inhibitor exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of endothelial cells, where it interacts with the Tie2 receptor and other signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of Tie2 kinase inhibitor is essential for its ability to inhibit angiogenesis and tumor growth effectively .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de los inhibidores de la quinasa Tie2 típicamente implica una síntesis orgánica de múltiples pasos. Un enfoque común es el uso de un andamiaje central que se puede modificar para mejorar la especificidad y la potencia. Por ejemplo, la síntesis podría comenzar con un compuesto heterocíclico, que luego se funcionaliza a través de varias reacciones químicas como la halogenación, la alquilación y la aminación.
Métodos de producción industrial
La producción industrial de los inhibidores de la quinasa Tie2 a menudo implica la optimización de la ruta sintética para lograr escalabilidad y rentabilidad. Esto incluye la selección de solventes y reactivos que estén fácilmente disponibles y sean respetuosos con el medio ambiente, así como el desarrollo de métodos de purificación para garantizar un alto rendimiento y pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la cristalización se utilizan comúnmente en el proceso de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Los inhibidores de la quinasa Tie2 sufren varios tipos de reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo para aumentar la polaridad o la reactividad.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno para reducir la molécula.
Sustitución: Reemplazo de un grupo funcional por otro para modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidruro de aluminio y litio o el gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Mecanismo De Acción
Los inhibidores de la quinasa Tie2 ejercen sus efectos uniéndose al sitio de unión al ATP del receptor Tie2, evitando así su activación por las angiopoyetinas. Esta inhibición bloquea las vías de señalización aguas abajo que promueven la supervivencia, proliferación y migración de las células endoteliales. Las principales vías afectadas incluyen las vías PI3K / Akt y MAPK, que son cruciales para el crecimiento y la supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de VEGFR: Se dirigen al receptor del factor de crecimiento endotelial vascular, otro actor clave en la angiogénesis.
Inhibidores de PDGFR: Se dirigen al receptor del factor de crecimiento derivado de plaquetas, involucrado en la maduración de los vasos sanguíneos.
Inhibidores de FGFR: Se dirigen al receptor del factor de crecimiento de fibroblastos, que también juega un papel en la angiogénesis.
Singularidad
Los inhibidores de la quinasa Tie2 son únicos en su objetivo específico del receptor Tie2, que está involucrado principalmente en las etapas posteriores de la angiogénesis y la estabilización vascular. Esta especificidad puede conducir a menos efectos secundarios en comparación con los inhibidores que se dirigen a múltiples receptores. Además, los inhibidores de la quinasa Tie2 pueden ser más efectivos en ciertos tipos de cánceres y enfermedades donde Tie2 juega un papel dominante.
Propiedades
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


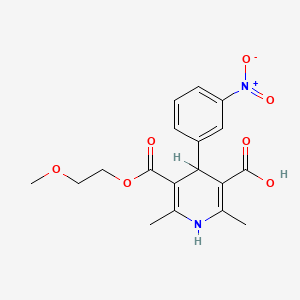
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
